Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8): A Strategic Scaffold for Advanced Drug Discovery
Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8): A Strategic Scaffold for Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to overcoming late-stage attrition caused by poor pharmacokinetic (PK) profiles or off-target toxicities. Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) has emerged as a highly versatile, "privileged" building block[1][2].
The pyridazine ring offers unique physicochemical advantages over traditional phenyl or pyridine rings, including a high dipole moment that subtends π
π stacking, robust dual hydrogen-bonding capacity, reduced cytochrome P450 inhibition, and a lower propensity for hERG potassium channel liabilities. This whitepaper details the physicochemical profiling, structural logic, and validated synthetic workflows for utilizing Methyl 5-chloropyridazine-3-carboxylate in complex molecule synthesis, particularly through advanced cross-coupling methodologies[3].Physicochemical Profiling & Structural Logic
The utility of Methyl 5-chloropyridazine-3-carboxylate lies in its dual-functional nature. The electron-deficient diazine core, coupled with the electron-withdrawing C3-methyl ester, renders the C5-chlorine atom highly activated for oxidative addition by transition metals[4][5].
Quantitative Data Summary
The following table summarizes the computed and predicted physicochemical properties of the scaffold, which are critical for predicting its behavior in both synthetic reactors and biological systems[5][6][7].
| Property | Value | Scientific Implication |
| CAS Number | 1256786-31-8 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C6H5ClN2O2 | - |
| Molecular Weight | 172.57 g/mol | Low molecular weight allows for extensive downstream derivatization while maintaining lead-like properties. |
| SMILES | COC(=O)C1=NN=CC(=C1)Cl | Useful for in silico docking and cheminformatics. |
| Predicted XLogP3-AA | 0.43 to 0.7 | High hydrophilicity; excellent for improving aqueous solubility of lipophilic drug candidates. |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | Relevant for process scale-up and volumetric calculations. |
| Boiling Point (Predicted) | 326.9 ± 22.0 °C | Indicates high thermal stability under standard refluxing conditions. |
Structural Logic & Causality
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a modular platform.
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The C5-Electrophile: The chlorine at the 5-position is primed for cross-electrophile coupling[3]. Traditional nucleophilic aromatic substitution (SNAr) is possible, but transition-metal catalysis (e.g., Ni or Pd) unlocks C-C bond formation, allowing the introduction of complex sp³ or sp² carbon fragments.
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The C3-Ester: The methyl ester serves as a stable protecting group during C5 functionalization. Post-coupling, it can be cleanly saponified to the carboxylic acid and subjected to amidation, creating a vector for target-protein interaction.
Reactivity map of Methyl 5-chloropyridazine-3-carboxylate highlighting dual functionalization.
Advanced Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We focus on a cutting-edge Electrochemical Ni-Catalyzed Decarboxylative Cross-Coupling workflow, which has been proven effective for this specific substrate[4][3].
Protocol: Electrochemical Ni-Catalyzed C(sp²)–C(sp³) Cross-Coupling
Causality & Rationale: Traditional cross-coupling often requires harsh, sensitive organometallic reagents (e.g., Grignard or zinc reagents). By utilizing electrochemistry with Silver Nanoparticle (Ag-NP) functionalized electrodes, we can generate alkyl radicals directly from stable, bench-safe redox-active esters (derived from alkyl carboxylic acids). This radical is then captured by a Nickel catalyst that has undergone oxidative addition with Methyl 5-chloropyridazine-3-carboxylate[4][3]. This method ensures high chemoselectivity and operational safety.
Materials:
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Methyl 5-chloropyridazine-3-carboxylate (Electrophile, 0.6 mmol)[4]
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Redox-active alkyl ester (Radical precursor, 0.9 mmol)
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NiCl₂·glyme (Catalyst precursor, 10 mol%)
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4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, Ligand, 15 mol%)
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N,N-Dimethylformamide (DMF, 3 mL)[4]
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Electrochemical Setup: Undivided cell, Ag-NP functionalized carbon cathode, Sacrificial Zinc anode.
Step-by-Step Methodology:
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System Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL undivided electrochemical cell with NiCl₂·glyme and dtbbpy. Stir in 1 mL of anhydrous DMF for 15 minutes until a pale green complex forms.
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Substrate Addition: Add Methyl 5-chloropyridazine-3-carboxylate (103.5 mg, 0.6 mmol) and the redox-active ester to the cell[4]. Dilute with the remaining 2 mL of DMF.
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Electrode Assembly: Equip the cell with the Ag-NP cathode and the Zn anode. Ensure the electrodes are submerged and separated by approximately 5 mm. Seal the cell and remove it from the glovebox.
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Electrolysis: Connect the cell to a potentiostat. Apply a constant current (e.g., 5 mA) until 4.0 Faradays per mole (F/mol) of charge is passed[4]. Self-Validation Check: Monitor the voltage; a stable voltage indicates a healthy catalytic cycle and active electrode surfaces.
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Workup & Purification: Disconnect the cell. Dilute the crude mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (gradient elution: dichloromethane/methanol from 100:1 to 20:1)[4].
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Characterization: Verify the product via ¹H NMR (CDCl₃). The disappearance of the C5-chlorine and the presence of the new alkyl fragment confirm successful coupling. (e.g., characteristic pyridazine protons at δ 8.09 and 7.41)[4].
Mechanism of electrochemical Ni-catalyzed decarboxylative cross-coupling at the C5 position.
Protocol: Late-Stage Amidation of the C3-Ester
Causality & Rationale: Once the C5 position is functionalized, the C3-methyl ester must be converted into an amide to mimic peptide bonds or engage in hydrogen bonding with the target protein kinase or receptor[2]. We utilize a mild saponification followed by HATU-mediated coupling to prevent epimerization or degradation of the newly formed C5-alkyl/aryl group.
Step-by-Step Methodology:
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Saponification: Dissolve the C5-functionalized methyl 5-chloropyridazine-3-carboxylate derivative (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.
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Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate. Self-Validation Check: LC-MS should show a mass shift corresponding to the loss of the methyl group (-14 Da).
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Amidation: Dissolve the crude acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.
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Amine Addition: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 4 hours.
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Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final drug-like candidate.
Conclusion
Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is not merely a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its orthogonal reactivity—specifically the highly electrophilic C5-chlorine for advanced electrochemical cross-coupling and the C3-ester for late-stage amidation—researchers can rapidly access diverse, high-value chemical space with favorable pharmacokinetic profiles.
References
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ProQuest. Radical Cross-Coupling Enabled by Functionalized Electrodes. Retrieved from: [Link]
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PubChemLite / Luxembourg Centre for Systems Biomedicine. Methyl 5-chloropyridazine-3-carboxylate (C6H5ClN2O2). Retrieved from: [Link]
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National Center for Biotechnology Information (PMC). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from:[Link]
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